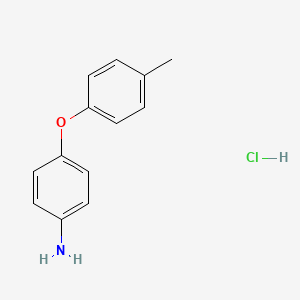

4-(4-Methylphenoxy)aniline hydrochloride

Description

Significance in Advanced Chemical Research

While specific, in-depth research focusing solely on 4-(4-Methylphenoxy)aniline hydrochloride is limited in widely available academic literature, its structural motif as a substituted 4-phenoxyaniline (B93406) suggests its significance as a key intermediate and building block in various areas of advanced chemical research. The broader class of phenoxyaniline (B8288346) derivatives is recognized for its utility in the synthesis of more complex molecules with diverse applications. guidechem.com

In medicinal chemistry, the phenoxyaniline scaffold is a component of molecules investigated for a range of biological activities. For instance, derivatives of phenoxy-N-phenylaniline have been designed and synthesized as potential c-Myc inhibitors for the treatment of colorectal cancer. nih.gov The strategic placement of substituents on the phenyl rings allows for the fine-tuning of a compound's pharmacological properties. cresset-group.com Therefore, this compound serves as a valuable precursor for generating libraries of compounds for drug discovery programs.

Furthermore, aniline (B41778) and its derivatives are fundamental reagents in organic synthesis, acting as nucleophiles in various coupling and condensation reactions to form a wide array of organic compounds. ijcce.ac.ir The presence of the ether linkage and the methyl substituent in this compound provides a unique electronic and steric profile that can be exploited in the synthesis of novel materials and functional molecules.

Structural Framework and Derivatives in Academic Contexts

The structural framework of this compound consists of a central diphenyl ether core. The aniline nitrogen is basic and readily forms the hydrochloride salt. The free base, 4-(4-Methylphenoxy)aniline, also known as 4-(p-Tolyloxy)aniline, has been characterized, and its crystal structure is available in the Cambridge Structural Database (CCDC Number: 265010). nih.gov This structural information is crucial for understanding the molecule's conformation and intermolecular interactions, which can influence its physical and chemical properties.

In academic research, the modification of the 4-phenoxyaniline backbone has led to the development of a variety of derivatives with tailored properties. The primary amine group of 4-(4-Methylphenoxy)aniline is a key site for chemical modification, allowing for the synthesis of amides, ureas, and other functional groups. For example, reaction with anhydrides can produce glutaramic acid derivatives.

Derivatives of 4-phenoxyaniline have been explored for their interactions with biological targets. For instance, halogenated phenoxyaniline analogs have been synthesized to study their interaction with cytochrome P450 enzymes, providing insights into the metabolism of halogenated compounds. nih.gov Additionally, the synthesis of novel phenoxy-N-phenylaniline derivatives has been a strategy in the development of potential anticancer agents. nih.gov The synthesis of such derivatives often involves the reduction of a corresponding nitro compound to the aniline. For example, the preparation of 4-phenoxyaniline can be achieved by the reduction of (4-nitrophenyl)-phenyl ether. guidechem.com

Below is a table summarizing key information about this compound and its free base.

| Property | This compound | 4-(4-Methylphenoxy)aniline |

| IUPAC Name | 4-(4-methylphenoxy)aniline;hydrochloride | 4-(4-methylphenoxy)aniline |

| Synonyms | 4-(p-Tolyloxy)aniline hydrochloride | 4-(p-Tolyloxy)aniline |

| CAS Number | 1052529-34-6 | 41295-20-9 |

| Molecular Formula | C13H14ClNO | C13H13NO |

| Molecular Weight | 235.71 g/mol | 199.25 g/mol |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H14ClNO |

|---|---|

Molecular Weight |

235.71 g/mol |

IUPAC Name |

4-(4-methylphenoxy)aniline;hydrochloride |

InChI |

InChI=1S/C13H13NO.ClH/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13;/h2-9H,14H2,1H3;1H |

InChI Key |

PDPVJVJGFNXYFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Methylphenoxy Aniline Hydrochloride

Established Reaction Pathways

Established synthetic routes for 4-(4-Methylphenoxy)aniline hydrochloride are dominated by transition-metal-catalyzed cross-coupling reactions and classical nucleophilic aromatic substitutions. These methods provide reliable and well-documented approaches to the target molecule.

Palladium-catalyzed reactions are central to modern organic synthesis due to their efficiency, functional group tolerance, and versatility. nih.gov For the synthesis of diaryl ethers and aryl amines, the Buchwald-Hartwig amination and related C-O coupling reactions are particularly prominent. organic-chemistry.orgwikipedia.org These reactions involve the palladium-catalyzed coupling of an aryl halide or triflate with an amine or an alcohol/phenol (B47542). libretexts.orgresearchgate.net The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, association of the nucleophile (amine or alkoxide), and reductive elimination to form the desired C-N or C-O bond and regenerate the catalyst. libretexts.org The choice of phosphine (B1218219) ligand is critical for the reaction's success, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org

Two primary palladium-catalyzed strategies can be envisioned for the synthesis of the 4-(4-Methylphenoxy)aniline core:

C-N Bond Formation: Coupling of 4-bromophenoxy-toluene with an ammonia (B1221849) equivalent.

C-O Bond Formation: Coupling of 4-bromoaniline (B143363) (or a protected derivative) with p-cresol (B1678582).

| Parameter | Buchwald-Hartwig C-N Coupling | Buchwald-Hartwig C-O Coupling |

| Aryl Halide | 4-(4-Methylphenoxy)bromobenzene | 4-Bromoaniline derivative |

| Nucleophile | Ammonia or ammonia equivalent | p-Cresol |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, XPhos, SPhos | BrettPhos, RuPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane | Toluene, Dioxane |

| Temperature | 80-110 °C | 100-120 °C |

This table presents typical conditions for Palladium-Catalyzed Cross-Coupling reactions.

The Suzuki–Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron species (like a boronic acid or ester) and an organohalide. nih.govmdpi.com While not a direct method for synthesizing the C-O-C ether linkage or the C-N bond of the target molecule, it is a crucial methodology for creating analogues and related structures where the ether oxygen is replaced by a direct C-C bond (a biphenyl (B1667301) structure). uliege.bemdpi.com For instance, coupling 4-bromoaniline with 4-methylphenylboronic acid would yield 4'-methylbiphenyl-4-amine, a structural analogue. The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. nih.gov

The reaction generally involves an aryl halide, a boronic acid, a palladium catalyst, and a base. mdpi.com The base is essential for the transmetalation step of the catalytic cycle.

| Component | Example | Role |

| Aryl Halide | 4-Bromoaniline | Electrophilic partner |

| Boronic Acid | 4-Methylphenylboronic acid | Nucleophilic partner |

| Pd Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene/Water, Dioxane/Water, DMF | Solubilizes reactants |

This table outlines the key components and their roles in a typical Suzuki–Miyaura coupling reaction for synthesizing a biphenyl analogue.

Nucleophilic Aromatic Substitution (SNAr) is a foundational method for forming C-O and C-N bonds on aromatic rings. tib.eu Unlike electrophilic substitution, SNAr requires the aromatic ring to be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). youtube.comnih.gov The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

For the synthesis of 4-(4-Methylphenoxy)aniline, two SNAr disconnections are feasible:

Reaction of the p-cresolate anion with an activated p-haloaniline derivative (e.g., 4-chloro-nitrobenzene), followed by reduction of the nitro group.

Reaction of an aminating agent with an activated 4-(4-methylphenoxy)halobenzene derivative.

The first approach is more common. The reaction of p-cresol with 4-fluoronitrobenzene, for example, proceeds under basic conditions. The resulting nitro-diaryl ether is then subjected to standard reduction conditions (e.g., H₂/Pd-C, Sn/HCl) to yield the final aniline (B41778).

Specific etherification methods provide direct routes to the diaryl ether core. The Ullmann condensation is a classical method that utilizes a copper catalyst to couple an aryl halide with a phenol, often under high temperatures. wikipedia.orgorganic-chemistry.org This reaction is comparable to the Buchwald-Hartwig C-O coupling but generally requires more forcing conditions. wikipedia.org

A more contemporary and specific example that aligns with a Williamson-type ether synthesis involves the reaction of p-cresol with p-chlorobenzonitrile. google.com In this process, a strong base like sodium hydride (NaH) is used to deprotonate p-cresol, forming the highly nucleophilic phenoxide. This anion then displaces the chloride from p-chlorobenzonitrile in a polar aprotic solvent like dimethylformamide (DMF). google.com This pathway yields 4-(4-methylphenoxy)benzonitrile, which is a direct precursor to the target molecule. patsnap.com The nitrile group is subsequently reduced to the primary amine (benzylamine), which is then converted to the aniline target via further steps, or used as an intermediate itself. patsnap.com The final step to obtain the hydrochloride salt involves treatment with hydrochloric acid. chemicalbook.com

| Reaction Type | Key Reagents | Typical Conditions | Intermediate Product |

| Ullmann Condensation | p-Cresol, 4-Bromoaniline, CuI, Base (e.g., K₂CO₃) | High Temperature (150-210 °C), Polar Solvent (e.g., NMP) | 4-(4-Methylphenoxy)aniline |

| Williamson-Type (SNAr) | p-Cresol, p-Chlorobenzonitrile, NaH | 150 °C, DMF Solvent | 4-(4-Methylphenoxy)benzonitrile |

This table compares two etherification strategies for synthesizing the diaryl ether core or its immediate precursor.

Palladium-Catalyzed Cross-Coupling Approaches

Advanced Synthetic Strategies for Analogues and Related Structures

The development of analogues of 4-(4-Methylphenoxy)aniline is crucial for structure-activity relationship studies in medicinal chemistry and materials science. Advanced strategies focus on modular, multi-step syntheses that allow for the introduction of diverse substituents on either aromatic ring.

Designing a multi-step synthesis for a library of analogues requires a robust core strategy combined with late-stage diversification. uva.nlazom.com A common approach is to first construct the central diaryl ether scaffold using one of the methods described above (e.g., Ullmann or Buchwald-Hartwig C-O coupling). This creates a common intermediate that can be functionalized in subsequent steps.

For example, starting with differently substituted phenols and halo-nitrobenzenes allows for variation on both rings. After the ether linkage is formed and the nitro group is reduced to an amine, the resulting aniline can undergo a wide range of further reactions, such as acylation, alkylation, or further cross-coupling, to generate a diverse library of final compounds. clausiuspress.comnih.gov This strategic approach maximizes synthetic efficiency by delaying the introduction of diverse functional groups until the final steps.

| Step | Reaction Type | Purpose | Example Reactants |

| 1 | C-O Coupling (e.g., Ullmann) | Construct diaryl ether core | Substituted phenol + Substituted 4-halonitrobenzene |

| 2 | Nitro Group Reduction | Form aniline functionality | H₂, Pd/C or SnCl₂, HCl |

| 3 | Late-Stage Functionalization | Introduce diversity | Acyl chlorides, alkyl halides, boronic acids (Suzuki) |

This table outlines a hypothetical three-step synthetic design for generating a library of 4-(4-Methylphenoxy)aniline analogues.

Asymmetric Synthesis Approaches Involving Related Amines

While 4-(4-methylphenoxy)aniline itself is an achiral molecule, the synthesis of chiral amines is a cornerstone of modern medicinal chemistry, as enantiomeric purity is often critical for therapeutic efficacy and safety. numberanalytics.com Asymmetric synthesis methodologies are therefore highly relevant for the creation of chiral derivatives or analogues of 4-(4-methylphenoxy)aniline. The primary strategies for accessing such chiral amines involve the asymmetric reduction of prochiral imines or related precursors, which can be achieved through transition-metal catalysis, organocatalysis, or biocatalysis. numberanalytics.com

Transition Metal-Catalyzed Asymmetric Hydrogenation

One of the most direct and efficient methods for preparing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov This approach has been successfully implemented on an industrial scale, for example, in the production of the herbicide (S)-metolachlor. nih.gov The process involves the use of a chiral transition-metal complex, typically based on iridium, rhodium, or ruthenium, with a chiral phosphorus ligand. These catalysts facilitate the enantioselective addition of hydrogen across the C=N double bond of an imine, leading to the desired chiral amine with high enantiomeric excess (ee). nih.gov

Key catalytic systems often employ modular chiral ligands, such as phosphino-oxazolines or P-stereogenic phosphines, which allow for the fine-tuning of the catalyst's steric and electronic properties to achieve high activity and selectivity. nih.gov

Biocatalytic Reductive Amination

Enzymatic catalysis offers a powerful and environmentally benign alternative to traditional chemical methods for chiral amine synthesis. acs.org Imine reductases (IREDs) and amine transaminases (ATAs) are two important classes of enzymes utilized for this purpose. numberanalytics.comacs.org

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines to chiral amines, using a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as the hydride source. The high stereoselectivity of IREDs makes them valuable tools for producing optically pure amines. numberanalytics.com

Amine Transaminases (ATAs): ATAs catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate, generating a chiral amine and a ketone byproduct (e.g., acetone). acs.orgarkat-usa.org This method avoids the direct handling of imine intermediates. Advances in protein engineering and the development of enzymatic cascades have expanded the substrate scope of ATAs and enabled the synthesis of complex chiral amines from simple starting materials. acs.org These enzymatic cascades can combine multiple reaction steps in a single pot, reducing waste and improving process efficiency. acs.org

The choice between transition-metal catalysis and biocatalysis depends on factors such as substrate compatibility, desired enantiomer, and process scale-up considerations. Both approaches represent state-of-the-art methods for generating the chiral amine building blocks that could be incorporated into derivatives of 4-(4-methylphenoxy)aniline. numberanalytics.comnih.gov

Table 1: Comparison of Asymmetric Synthesis Methodologies for Chiral Amines

| Methodology | Catalyst/Enzyme | Key Features | Typical Substrates |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral transition-metal complexes (e.g., Ir, Rh, Ru) with chiral ligands | High efficiency and turnover numbers; well-established for industrial scale. nih.gov | Prochiral Imines |

| Biocatalytic Reductive Amination | Imine Reductases (IREDs) | High enantioselectivity under mild aqueous conditions. numberanalytics.com | Imines |

| Biocatalytic Transamination | Amine Transaminases (ATAs) | Avoids imine intermediates; can be used in enzymatic cascades. acs.orgarkat-usa.org | Ketones |

Industrial-Scale Preparation and Optimization Considerations

The industrial-scale synthesis of this compound typically involves a multi-step process, with the key transformation being the formation of the diaryl ether linkage. The most common and economically viable method for this C-O bond formation is the Ullmann condensation. wikipedia.orgbeilstein-journals.org This copper-catalyzed reaction couples an aryl halide with a phenol. wikipedia.org

The likely industrial route involves two main stages:

Ullmann Condensation: Reaction of a 4-halonitrobenzene (e.g., 4-chloronitrobenzene or 4-fluoronitrobenzene) with p-cresol in the presence of a base and a copper catalyst to form 4-(4-methylphenoxy)-1-nitrobenzene.

Reduction: The nitro group of the intermediate is then reduced to an amine group, yielding 4-(4-methylphenoxy)aniline. This is commonly achieved through catalytic hydrogenation.

Salt Formation: The resulting aniline is treated with hydrochloric acid to produce the stable and more soluble hydrochloride salt.

A similar industrial process is documented for the synthesis of 4-(4-methylphenoxy)benzylamine, which begins with the Ullmann-type coupling of p-cresol and 4-chlorobenzonitrile (B146240), followed by the catalytic reduction of the nitrile group. google.com This parallel highlights the industrial viability of the Ullmann reaction for creating the core 4-(4-methylphenoxy) structure.

Optimization of the Ullmann Condensation

Classic Ullmann conditions required harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper powder, which limited functional group tolerance and were not environmentally friendly. beilstein-journals.orgnih.gov Modern industrial processes focus on optimizing these conditions to improve yield, reduce costs, and enhance sustainability. organic-chemistry.org

Key optimization parameters include:

Catalyst: While copper powder can be used, modern methods employ catalytic amounts of copper(I) salts, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), which are more active. organic-chemistry.org The development of nanocatalysts, like copper nanoparticles, also offers high catalytic activity and potential for reuse. mdpi.com

Ligands: The addition of inexpensive chelating ligands (e.g., N,N-dimethylglycine, salicylaldoxime, or diamines) can significantly accelerate the reaction rate, allowing for much milder reaction temperatures (e.g., 60–120°C). beilstein-journals.orgorganic-chemistry.orgresearchgate.net This improvement makes the process more energy-efficient and compatible with a wider range of substrates. organic-chemistry.org

Base and Solvent: The choice of base and solvent is critical. Strong bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective. beilstein-journals.orgorganic-chemistry.org Polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or acetonitrile (B52724) are commonly used. organic-chemistry.orgmdpi.com More recently, deep eutectic solvents (DES) have been explored as green, recyclable reaction media that can sometimes eliminate the need for additional ligands. researchgate.net

Process Simplification: To streamline production, methods that avoid complex purification steps are preferred. For instance, using sodium hydride as a base in the reaction between p-cresol and 4-chlorobenzonitrile avoids the need for dewatering, simplifying the process and shortening reaction times.

Table 3: Key Parameters for Optimization of Industrial Ullmann-Type Reactions

| Parameter | Classical Conditions | Modern Optimized Conditions | Rationale for Optimization |

|---|---|---|---|

| Copper Source | Stoichiometric copper powder | Catalytic Cu(I) salts (CuI, Cu₂O) organic-chemistry.org | Reduced cost, lower metal waste, higher activity. |

| Temperature | >200°C nih.gov | 60–130°C organic-chemistry.orgmdpi.comresearchgate.net | Energy efficiency, broader functional group tolerance. |

| Ligands | None | N,N- or N,O-chelating ligands added beilstein-journals.org | Accelerated reaction rates, enabling milder conditions. |

| Solvent | High-boiling (e.g., nitrobenzene) wikipedia.org | Polar aprotic (DMF, acetonitrile) or Deep Eutectic Solvents (DES) organic-chemistry.orgresearchgate.net | Improved safety, potential for solvent recycling. |

| Base | Strong inorganic bases (e.g., KOH) | Cs₂CO₃, K₃PO₄ beilstein-journals.orgorganic-chemistry.org | Enhanced reactivity and yield in catalytic systems. |

By optimizing these parameters, the industrial-scale preparation of this compound can be achieved with high efficiency, purity, and cost-effectiveness.

Chemical Reactivity and Transformation Studies of 4 4 Methylphenoxy Aniline Hydrochloride

Reactions of the Amine Functionality

The primary amine group in 4-(4-methylphenoxy)aniline is a key site for a variety of chemical reactions. Its nucleophilicity allows it to participate in reactions such as aminolysis and condensation.

Aminolysis refers to the reaction in which an amine displaces another group. wikipedia.org In the context of 4-(4-methylphenoxy)aniline, this typically involves its reaction with carboxylic acid derivatives to form amides. While direct reaction with a carboxylic acid requires high temperatures to drive off water and overcome the formation of a stable ammonium-carboxylate salt, the use of activated carboxylic acid derivatives facilitates amide bond formation under milder conditions. wikipedia.orgchemistrysteps.com

Common activated derivatives include acyl chlorides, anhydrides, and esters. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acyl derivative, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride, carboxylate, or alkoxide) yields the corresponding N-[4-(4-methylphenoxy)phenyl]amide. chemistrysteps.com

Recent methodologies for amide synthesis include the in situ generation of activating agents. For instance, phosphonium (B103445) salts generated from N-chlorophthalimide and triphenylphosphine (B44618) can activate carboxylic acids, allowing for their conversion to amides at room temperature upon reaction with amines like 4-(4-methylphenoxy)aniline. nih.gov Furthermore, visible-light-promoted oxidative amidation of benzylamines has been reported, showcasing modern approaches to amide synthesis that could potentially be adapted. nih.gov

Table 1: Examples of Aminolysis Reactions for Amide Synthesis

| Carboxylic Acid Derivative | Reagent/Conditions | Product Type |

| Acyl Chloride (R-COCl) | Base (e.g., pyridine) | N-Aryl Amide |

| Acid Anhydride ((RCO)₂O) | Mild heating | N-Aryl Amide |

| Ester (R-COOR') | Heating | N-Aryl Amide |

| Carboxylic Acid (R-COOH) | Coupling agent (e.g., DCC, EDC) or high temp. | N-Aryl Amide |

| Carboxylic Acid (R-COOH) | N-chlorophthalimide, triphenylphosphine | N-Aryl Amide |

This table is illustrative of general aminolysis reactions applicable to primary aromatic amines.

The primary amine of 4-(4-methylphenoxy)aniline readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. acta.co.inderpharmachemica.com This reaction is typically catalyzed by either an acid or a base and often involves heating to remove the water formed during the reaction, thereby driving the equilibrium towards the product. acta.co.in

The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate, usually acid-catalyzed, results in the formation of the C=N double bond characteristic of an imine. derpharmachemica.comresearchgate.net Aromatic aldehydes are particularly effective in forming stable Schiff bases due to the conjugation of the resulting imine with the aromatic ring. acta.co.in

The synthesis of Schiff bases from various anilines and aldehydes is a well-established process. For example, the condensation of 4,4'-methylenedianiline (B154101) with benzaldehyde, p-methoxybenzaldehyde, and p-chlorobenzaldehyde proceeds efficiently. derpharmachemica.comresearchgate.netresearchgate.net Similarly, 4-(4-methylphenoxy)aniline would be expected to react with a wide range of aldehydes and ketones to produce a diverse library of Schiff bases with potential applications in coordination chemistry and materials science. jetir.org

Table 2: Representative Condensation Reactions of Anilines

| Carbonyl Compound | Aniline Derivative | Product (Schiff Base) |

| Benzaldehyde | 4,4'-Methylenedianiline | N,N'-(Methylenebis(4,1-phenylene))bis(1-phenylmethanimine) |

| p-Methoxybenzaldehyde | 4,4'-Methylenedianiline | N,N'-(Methylenebis(4,1-phenylene))bis(1-(4-methoxyphenyl)methanimine) |

| p-Chlorobenzaldehyde | p-Chloroaniline | 4-Chloro-N-(4-chlorobenzylidene)aniline |

| m-Nitrobenzaldehyde | p-Chloroaniline | 4-Chloro-N-(3-nitrobenzylidene)aniline |

This table provides examples from the literature to illustrate the general reactivity pattern for Schiff base formation.

Reactions of the Phenoxy Moiety

The ether linkage in 4-(4-methylphenoxy)aniline is generally stable but can be cleaved under harsh conditions. The most common method for cleaving diaryl ethers is through the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures. wikipedia.orgmasterorganicchemistry.com

The mechanism of acid-catalyzed ether cleavage involves the initial protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (a phenol). A nucleophile, such as a bromide or iodide ion, then attacks one of the adjacent aromatic carbons. However, nucleophilic aromatic substitution on an unactivated benzene (B151609) ring is difficult. Therefore, cleavage of the C(aryl)-O bond in diaryl ethers is challenging and requires forcing conditions. wikipedia.orgnih.gov Alternative pathways might involve initial electrophilic attack on one of the electron-rich aromatic rings, which could weaken the C-O bond. Base-catalyzed cleavage of aryl ether linkages, particularly those found in lignin (B12514952) model compounds, has also been studied, often proceeding via intermediates that polarize and weaken the ether bond. nih.gov

Oxidation and Reduction Reactions

The 4-(4-methylphenoxy)aniline molecule has moieties that are susceptible to both oxidation and reduction. The aniline portion is readily oxidized, while reduction reactions are more relevant to synthetic precursors, such as the corresponding nitro-substituted diaryl ether.

Oxidation of the aniline functionality can lead to a variety of products depending on the oxidizing agent and reaction conditions. mdpi.com Strong oxidants can lead to the formation of colored polymeric materials, similar to the oxidative polymerization of aniline itself. Milder oxidation may yield species such as nitrosobenzenes, nitrobenzenes, or quinones. nrel.govyoutube.com The electrochemical oxidation of aniline derivatives has been extensively studied and generally proceeds through the formation of a radical cation intermediate. mdpi.com

The reduction of a nitro group to an amine is a common and crucial step in the synthesis of aromatic amines. Therefore, a plausible synthetic route to 4-(4-methylphenoxy)aniline would involve the reduction of 4-(4-methylphenoxy)-1-nitrobenzene. This transformation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel) or metals in acidic media (e.g., Fe, Sn, or Zn in HCl). chemicalbook.com

Substitution Reactions on Aromatic Rings

Both aromatic rings in 4-(4-methylphenoxy)aniline are susceptible to electrophilic aromatic substitution. The directing and activating effects of the existing substituents determine the position of the incoming electrophile.

The aniline ring is strongly activated by the amino group (-NH₂), which is a powerful ortho-, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its electron density and making it highly reactive towards electrophiles. However, under the acidic conditions of the hydrochloride salt, the amino group is protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. To perform ortho- or para-substitution, the free amine must be used, or the amine must be protected, for instance, by acetylation to form an amide. The resulting acetamido group is still an ortho-, para-director but is less activating than the free amino group, which allows for more controlled, monosubstitution. beilstein-journals.org

The phenoxy ring is activated by both the ether oxygen and the methyl group, both of which are ortho-, para-directors. The ether oxygen is a stronger activating group than the methyl group. Therefore, electrophilic substitution on this ring would be directed to the positions ortho to the ether linkage.

Common electrophilic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) can lead to polyhalogenation of the highly activated aniline ring. Using milder reagents like N-halosuccinimides (NBS, NCS, NIS) can offer better control. beilstein-journals.orggoogle.comyoutube.com

Sulfonation: Reaction with fuming sulfuric acid can lead to the formation of sulfonic acid derivatives. With aniline, the reaction can yield p-aminobenzenesulfonic acid (sulfanilic acid). sigmaaldrich.com A rearrangement of an initially formed N-sulfamate to the para-sulfonyl aniline has also been described. chemrxiv.org

Reactions with Reactive Intermediates (e.g., Hydroxyl Radicals)

In environmental or biological contexts, aromatic compounds like 4-(4-methylphenoxy)aniline can react with highly reactive species such as hydroxyl radicals (•OH). These radicals are powerful oxidizing agents and can initiate degradation pathways.

The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring to form a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, such as elimination of water to form a phenoxyl-type radical or reaction with oxygen. For aniline derivatives, abstraction of a hydrogen atom from the -NH₂ group is also a possible pathway, leading to an N-centered radical. nih.gov Studies on aniline and its derivatives have shown that they can generate free radicals in biological systems, which may contribute to their toxicity. nih.gov The reaction with other radicals, such as methyl radicals, has also been investigated, showing competition between H-abstraction from the amine group and addition to the aromatic ring. nih.gov

Spectroscopic and Structural Analysis of 4-(4-Methylphenoxy)aniline Hydrochloride Remains Undocumented in Publicly Available Scientific Literature

A comprehensive review of publicly accessible scientific databases and scholarly articles has revealed a significant lack of specific experimental data for the compound this compound. As a result, a detailed spectroscopic and structural elucidation as requested cannot be provided at this time.

The structural characterization of a chemical compound relies on the meticulous analysis of its interaction with electromagnetic radiation and its behavior in various analytical instruments. Key techniques for this purpose include vibrational spectroscopy (FT-IR and Raman), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). However, specific datasets for this compound are not available in the public domain.

Information is available for the related free base, 4-(4-Methylphenoxy)aniline. The protonation of the aniline nitrogen to form the hydrochloride salt would induce significant changes in the compound's electronic structure and bonding. These changes would be directly reflected in its spectroscopic signatures. For instance, in FT-IR spectroscopy, the N-H stretching vibrations of the resulting anilinium ion (–NH₃⁺) would appear at different frequencies and with different characteristics compared to the amine (–NH₂) group of the free base. Similarly, the chemical shifts of the aromatic protons and carbons in ¹H and ¹³C NMR spectroscopy would be altered due to the electron-withdrawing effect of the –NH₃⁺ group.

Without experimental spectra and associated data from peer-reviewed sources for this compound, any attempt to detail its spectroscopic properties would be speculative and scientifically unsound. The generation of accurate data tables and a thorough analysis for each of the specified sections—Vibrational Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry—is therefore not possible. Further empirical research and publication of the findings are required to fully characterize this specific compound.

Spectroscopic and Structural Elucidation of 4 4 Methylphenoxy Aniline Hydrochloride

X-ray Diffraction Analysis

It is important to note that while the subject of this article is 4-(4-Methylphenoxy)aniline hydrochloride, the single-crystal X-ray diffraction data available in the public domain, specifically from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 265010, pertains to the parent compound, 4-(4-Methylphenoxy)aniline. This analysis is foundational to understanding the solid-state architecture from which the hydrochloride salt is derived.

Single Crystal X-ray Diffraction for Solid State Structure Determination

The solid-state structure of 4-(4-Methylphenoxy)aniline was elucidated by single-crystal X-ray diffraction. The crystallographic analysis provides precise measurements of the unit cell dimensions, bond lengths, and bond angles, defining the molecule's three-dimensional arrangement.

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₃H₁₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.818(3) |

| b (Å) | 10.898(3) |

| c (Å) | 11.528(4) |

| α (°) | 90 |

| β (°) | 108.57(2) |

| γ (°) | 90 |

| Volume (ų) | 1049.5(6) |

| Z | 4 |

Note: The data presented is for 4-(4-Methylphenoxy)aniline (CCDC 265010) and is intended to provide a structural context for its hydrochloride salt.

The molecular structure reveals a diaryl ether linkage with the aniline (B41778) and 4-methylphenyl (p-tolyl) groups adopting a non-planar conformation relative to each other. This twisted conformation is a key structural feature of the molecule.

Crystal Packing and Intermolecular Interactions

The crystal packing of 4-(4-Methylphenoxy)aniline is primarily governed by a network of intermolecular hydrogen bonds. The amine group (-NH₂) of the aniline moiety acts as a hydrogen bond donor, forming N-H···N interactions with the nitrogen atom of a neighboring molecule. This hydrogen bonding motif is crucial in the formation of a supramolecular chain structure within the crystal lattice.

Specifically, the hydrogen bond geometry involves one of the amine hydrogens and the nitrogen of an adjacent molecule, leading to the formation of a one-dimensional chain. These chains are further organized in the crystal through weaker van der Waals interactions. The presence and nature of these intermolecular forces are significant determinants of the compound's physical properties, such as its melting point and solubility. In the case of the hydrochloride salt, it is anticipated that the protonation of the amine group would lead to the formation of strong N-H⁺···Cl⁻ hydrogen bonds, which would significantly alter the crystal packing and intermolecular interaction network compared to the parent aniline compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A comprehensive search of available scientific literature and spectral databases did not yield specific experimental Ultraviolet-Visible (UV-Vis) absorption data for this compound.

In general, the UV-Vis spectrum of an aniline derivative is characterized by absorption bands arising from π → π* electronic transitions within the aromatic rings. The position and intensity of these bands are sensitive to the nature and position of substituents on the benzene (B151609) ring, as well as the solvent used for analysis. For 4-(4-Methylphenoxy)aniline, one would expect to observe characteristic absorptions related to both the substituted aniline and phenoxy moieties. The protonation of the amine group to form the hydrochloride salt would be expected to induce a hypsochromic (blue) shift in the absorption maxima due to the stabilization of the non-bonding electrons on the nitrogen atom, which reduces their participation in resonance with the aromatic ring. However, without experimental data, a precise description of the UV-Vis absorption profile for the hydrochloride salt cannot be provided.

Computational and Theoretical Chemistry Studies of 4 4 Methylphenoxy Aniline Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular systems. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this fundamental information, a wide array of chemical and physical properties can be derived. For a molecule like 4-(4-Methylphenoxy)aniline, these methods can elucidate its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in quantum chemistry due to its favorable balance of accuracy and computational cost. scispace.comekb.eg Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. scispace.com This approach is widely used to investigate the properties of aniline (B41778) derivatives and related compounds. scispace.comnih.gov

Various functionals are employed within the DFT framework, each with different approximations and suited for different types of chemical problems. Common functionals include B3LYP, which is known for its excellent performance in geometry optimizations and frequency calculations, and M06-2X, which is often used for studying reaction kinetics and mechanisms. scispace.commdpi.comresearchgate.net The choice of basis set, such as 6-311++G(3df,2p) or 6-31G**, is also crucial as it defines the set of mathematical functions used to build the molecular orbitals. scispace.commdpi.com

Table 1: Common DFT Functionals and Their Applications in Aniline Derivative Studies

| Functional | Basis Set Example | Typical Applications | Reference |

|---|---|---|---|

| B3LYP | 6-311G(d,p) | Molecular Geometry, Vibrational Frequencies, HOMO-LUMO Analysis | nih.govthaiscience.info |

| M06-2X | 6-311++G(3df,2p) | Reaction Mechanisms, Kinetics, Thermochemistry | mdpi.comresearchgate.net |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects some electron correlation, which can be important for accurate predictions.

More sophisticated and accurate methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are often considered the "gold standard" in quantum chemistry for their high accuracy in energy calculations. mdpi.com Due to their high computational cost, CCSD(T) calculations are typically performed as single-point energy calculations on geometries that have been previously optimized using a more efficient method like DFT. researchgate.net This combined approach was successfully used to study the reaction mechanism of 4-methyl aniline with hydroxyl radicals, providing highly reliable energy profiles for the reaction pathways. mdpi.comresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

Before any properties of 4-(4-Methylphenoxy)aniline hydrochloride can be accurately calculated, its most stable three-dimensional structure must be determined. This process is known as geometry optimization. Computational methods systematically adjust the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable equilibrium geometry. scispace.com

For a flexible molecule like 4-(4-Methylphenoxy)aniline, which contains two phenyl rings connected by an ether linkage, conformational analysis is particularly important. The rotation around the C-O and C-N bonds can lead to different spatial arrangements (conformers). DFT calculations, often using the B3LYP functional, can be employed to map the potential energy surface and identify the global minimum energy conformer. scispace.com Key geometric parameters, such as bond lengths, bond angles, and the dihedral angle between the two aromatic rings, are determined in this process.

Table 2: Predicted Geometric Parameters for 4-(4-Methylphenoxy)aniline (Optimized)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C-O (Ether) | ~ 1.37 Å | |

| C-N (Aniline) | ~ 1.39 Å | |

| C=C (Aromatic) | ~ 1.39 - 1.41 Å | |

| C-C (Methyl) | ~ 1.51 Å | |

| Bond Angles | ||

| C-O-C | ~ 118° | |

| C-C-N | ~ 120° | |

| Dihedral Angle |

Note: These values are typical predictions based on DFT calculations for similar aromatic ether and aniline structures.

Electronic Structure Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. aimspress.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. aimspress.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap indicates that the molecule is more likely to be reactive. tci-thaijo.org DFT calculations are commonly used to compute the energies of these orbitals and visualize their electron density distributions. thaiscience.infotci-thaijo.org For 4-(4-Methylphenoxy)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed across the phenoxy portion of the molecule.

Table 3: Predicted Frontier Orbital Energies for 4-(4-Methylphenoxy)aniline

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | ~ -5.25 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | ~ -0.65 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ~ 4.60 | Indicates the molecule's chemical reactivity and kinetic stability. |

Note: Values are representative for aniline derivatives and are calculated using methods like B3LYP/6-311G(d,p). thaiscience.info

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping the intricate pathways of chemical reactions. By calculating the potential energy surface (PES) for a given reaction, chemists can identify the most favorable routes from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). mdpi.com

A detailed computational study on the reaction of 4-methyl aniline with OH radicals serves as an excellent example of this capability. mdpi.comresearchgate.net Using the M06-2X DFT functional for geometry optimizations and the high-accuracy CCSD(T) method for energy calculations, researchers were able to:

Identify multiple reaction pathways, including OH addition to the aromatic ring and hydrogen abstraction from the amino or methyl groups. mdpi.com

Calculate the activation energies for each step by locating the transition state structures.

Similar methodologies could be applied to this compound to investigate its reactivity in various chemical environments, such as its role in synthesis or its potential degradation pathways in the atmosphere. mdpi.com By modeling these reactions, one can predict reaction outcomes, optimize conditions, and gain a fundamental understanding of the chemical processes involved.

Spectroscopic Data Correlation with Theoretical Predictions

The synergy between computational chemistry and experimental spectroscopy provides a powerful framework for the detailed structural and electronic characterization of molecules like this compound. Theoretical calculations, primarily using Density Functional Theory (DFT), allow for the prediction of various spectroscopic parameters. By comparing these theoretical predictions with experimental data obtained from techniques such as Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, a comprehensive and validated understanding of the molecule's properties can be achieved.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational frequencies are typically computed using DFT methods, with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional being a widely used and reliable choice, often paired with a basis set such as 6-311++G(d,p). These calculations yield a set of harmonic vibrational frequencies corresponding to the fundamental modes of vibration.

A known discrepancy exists between theoretically calculated harmonic frequencies and experimentally observed anharmonic frequencies. This is because theoretical calculations often assume a simple harmonic oscillator model and are performed on a single molecule in a vacuum (gas phase), whereas experimental spectra are typically recorded in the solid or liquid phase where intermolecular interactions are significant. To bridge this gap, the calculated frequencies are uniformly scaled by an empirical scaling factor (often around 0.96) to improve their agreement with experimental values.

The correlation between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman peaks allows for a precise assignment of each vibrational mode. For a molecule like this compound, key vibrational modes would include:

N-H stretching of the amine group.

C-H stretching in the aromatic rings and the methyl group.

C-N stretching of the aniline moiety.

C-O-C stretching of the ether linkage.

Ring breathing modes of the two phenyl rings.

Various in-plane and out-of-plane bending vibrations.

A comparison table would typically be structured as follows, allowing for a direct assessment of the accuracy of the theoretical model.

Table 1: Illustrative Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) No specific experimental or theoretical data for this compound was found in the searched scientific literature. The following table is a representative example based on studies of similar aniline derivatives.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (Scaled) | Vibrational Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | N-H stretch |

| Data not available | Data not available | Data not available | Aromatic C-H stretch |

| Data not available | Data not available | Data not available | C-O-C asymmetric stretch |

| Data not available | Data not available | Data not available | Ring C-C stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts (δ) for ¹H and ¹³C nuclei are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations are performed on the optimized molecular geometry, often considering the solvent environment (e.g., DMSO-d₆ or CDCl₃) through models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions.

The calculated isotropic shielding values are then converted into chemical shifts by referencing them to the calculated shielding of a standard compound, typically Tetramethylsilane (TMS). A strong linear correlation between the experimental and theoretical chemical shifts is indicative of a high-quality computational model that accurately reflects the electronic environment of the nuclei in the molecule.

Table 2: Illustrative Correlation of Experimental and Theoretical ¹³C and ¹H NMR Chemical Shifts (ppm) This table illustrates the expected format for such data, as specific computational studies for this compound were not identified.

| ¹³C Chemical Shifts (ppm) | ¹H Chemical Shifts (ppm) | ||

|---|---|---|---|

| Experimental | Calculated (GIAO) | Experimental | Calculated (GIAO) |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of a compound is dictated by the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the vertical excitation energies and corresponding oscillator strengths, which determine the absorption wavelengths (λ_max) and intensities of the UV-Vis spectrum.

These calculations are often performed in a solvent to account for solvatochromic effects. The correlation between the calculated λ_max and the experimentally observed absorption bands helps in assigning the nature of the electronic transitions, such as π→π* or n→π* transitions, and understanding the contributions of different parts of the molecule (chromophores) to the electronic spectrum. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial in this context, as the primary electronic transitions often occur between these frontier orbitals.

Table 3: Illustrative Comparison of Experimental and Theoretical UV-Vis Spectral Data This table is a template representing how experimental and theoretical UV-Vis data would be compared. Specific data for the target compound is not available from the conducted searches.

| Experimental λ_max (nm) | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| Data not available | Data not available | Data not available | HOMO → LUMO |

| Data not available | Data not available | Data not available | HOMO-1 → LUMO |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatography-Mass Spectrometry Techniques (e.g., HPLC-MS, GC-MS)

Chromatography-mass spectrometry techniques are powerful tools for the separation, identification, and quantification of 4-(4-Methylphenoxy)aniline and its hydrochloride salt. The choice between High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC-MS is particularly well-suited for the analysis of 4-(4-Methylphenoxy)aniline hydrochloride due to the compound's salt form and relatively low volatility. The analysis would typically involve a reversed-phase HPLC system, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.

The mass spectrometer, coupled to the HPLC, provides highly sensitive and selective detection. Ionization of the parent molecule, 4-(4-Methylphenoxy)aniline, would likely be achieved using electrospray ionization (ESI) in positive mode, which would generate the protonated molecular ion [M+H]⁺. For 4-(4-Methylphenoxy)aniline (C₁₃H₁₃NO, molecular weight 199.25 g/mol ), this would correspond to an m/z of 200.

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, the non-volatile hydrochloride salt must first be converted to its more volatile free base form, 4-(4-Methylphenoxy)aniline. This is typically achieved by neutralization with a base followed by extraction into an organic solvent. The free base can then be introduced into the GC system.

In the mass spectrometer, typically employing electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides structural information. For 4-(4-Methylphenoxy)aniline, the molecular ion peak would be observed at m/z 199. Common fragmentation pathways for aromatic amines and ethers would lead to the formation of specific fragment ions.

Table 1: Key Mass Spectrometry Data for 4-(4-Methylphenoxy)aniline

| Ion Type | m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|---|

| Molecular Ion [M]⁺ | 199 | Represents the intact molecule of the free base. |

| Major Fragment | 108 | Potentially corresponds to the cleavage of the ether bond, resulting in the [C₇H₈O]⁺ fragment (cresol radical cation). |

| Major Fragment | 123 | Could arise from complex rearrangements and fragmentations of the molecular ion. |

| Base Peak | 199 | The molecular ion is the most abundant ion in the mass spectrum. |

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of chemical reactions and for guiding the purification process of this compound.

In the synthesis of 4-(4-Methylphenoxy)aniline, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, the progress of the reaction can be visualized. The difference in polarity between the reactants and the product will result in different retention factors (Rf values), allowing for a clear assessment of the reaction's completion.

For purification by column chromatography, TLC is used to determine the optimal solvent system (mobile phase). A solvent system that provides a good separation of the desired product from any impurities, with an Rf value for the product typically in the range of 0.3-0.4, is selected for the column separation. The fractions collected from the column can then be analyzed by TLC to identify those containing the pure compound.

While specific Rf values are dependent on the exact conditions (stationary phase, mobile phase, temperature), a hypothetical TLC analysis is presented below.

Table 2: Hypothetical TLC Data for the Synthesis of 4-(4-Methylphenoxy)aniline

| Compound | Hypothetical Rf Value * | Visualization Method |

|---|---|---|

| Starting Material 1 (e.g., 4-aminophenol) | 0.2 | UV light (254 nm), Iodine vapor |

| Starting Material 2 (e.g., 4-chlorotoluene) | 0.8 | UV light (254 nm) |

| 4-(4-Methylphenoxy)aniline | 0.5 | UV light (254 nm), Iodine vapor |

| Reaction Mixture Spot | Multiple spots at 0.2, 0.5, and 0.8 | UV light (254 nm), Iodine vapor |

*In a hypothetical solvent system such as 30% Ethyl Acetate in Hexane on a silica gel plate.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass percentage) of a pure compound. For this compound (C₁₃H₁₄ClNO), this analysis provides experimental verification of its chemical formula and is a critical measure of its purity.

The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) are compared against the theoretically calculated values based on the compound's molecular formula and atomic weights. A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity. A patent describing the synthesis of related compounds confirms the use of elemental analysis for structural confirmation.

Table 3: Elemental Composition of this compound (C₁₃H₁₄ClNO)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass in Molecule ( g/mol ) | Calculated Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 13 | 156.13 | 66.24 |

| Hydrogen (H) | 1.01 | 14 | 14.14 | 5.99 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 15.04 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.94 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 6.79 |

| Total | | | 235.73 | 100.00 |

Applications in Organic Synthesis and Advanced Materials

Role as an Intermediate in Complex Organic Synthesis

4-(4-Methylphenoxy)aniline hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive aniline (B41778) moiety and a stable phenoxy linkage, makes it a versatile building block in multi-step synthetic pathways. The hydrochloride salt form often enhances stability and simplifies handling and purification processes.

A significant application of 4-(4-Methylphenoxy)aniline is its role as a precursor in the synthesis of agrochemicals. It is a key component in the production of the insecticide and acaricide Tolfenpyrad. nih.govguidechem.com The synthesis involves the conversion of 4-(4-methylphenoxy)aniline to 4-(4-methylphenoxy)benzylamine. This benzylamine (B48309) derivative is then reacted with 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid to form the final active ingredient, Tolfenpyrad. nih.govgoogle.compatsnap.com This process highlights the compound's utility in constructing complex molecules with specific biological activities. nih.govguidechem.com

The general synthetic route to Tolfenpyrad is outlined below:

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | 4-(4-Methylphenoxy)aniline | (Not specified) | 4-(4-Methylphenoxy)benzylamine | Creation of the benzylamine intermediate. |

| 2 | 4-(4-Methylphenoxy)benzylamine | 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid | Tolfenpyrad | Formation of the final amide product. nih.gov |

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers like polyimides. While direct studies specifying 4-(4-Methylphenoxy)aniline in polyimide synthesis are not prevalent, the structural motif of a phenoxy-linked aromatic diamine is well-established in the field. nasa.govresearchgate.net The incorporation of flexible ether linkages (phenoxy groups) into the rigid polyimide backbone is a common strategy to enhance the polymer's properties. aidic.it

Introducing such flexible groups can lower the glass transition temperature and improve the processability of the resulting polyimides, making them more soluble in organic solvents without significantly compromising their thermal stability. aidic.ittitech.ac.jp This allows for the creation of flexible and transparent polyimide films through solution-casting techniques. researchgate.net Therefore, 4-(4-Methylphenoxy)aniline represents a potential building block for creating soluble and processable polyimides with tailored thermal and mechanical properties. researchgate.netresearchgate.net

Properties Enhanced by Phenoxy Linkages in Polyimides:

| Property | Enhancement | Rationale |

| Solubility | Increased | The flexible ether bond disrupts chain packing and reduces intermolecular forces. titech.ac.jp |

| Processability | Improved | Lowered melt viscosity and glass transition temperature facilitate molding and film casting. aidic.it |

| Optical Transparency | Potentially Increased | Phenoxy groups can separate chromophoric centers, reducing charge-transfer complexes that cause coloration. nasa.gov |

| Dielectric Constant | Potentially Lowered | The introduction of flexible linkages can increase free volume, lowering the dielectric constant. researchgate.net |

Aniline and its derivatives are foundational precursors in the synthesis of a vast array of dyes and pigments, particularly azo dyes. psiberg.combritannica.com The synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable aromatic compound, such as a phenol (B47542) or another aniline derivative. unb.caresearchgate.net

Given its structure as a primary aromatic amine, 4-(4-Methylphenoxy)aniline can readily undergo diazotization. The resulting diazonium salt can then be coupled with various nucleophilic compounds to produce a wide range of azo dyes. The final color and properties of the dye are determined by the specific chemical structures of both the diazonium component (derived from 4-(4-methylphenoxy)aniline) and the coupling component. psiberg.comwikipedia.org This versatility makes it a valuable potential intermediate for creating novel colorants for use in textiles, printing, and other industrial applications. jbiochemtech.complantarchives.org

Catalysis Research Involving Derivatives or Related Compounds

The field of catalysis often utilizes complex organic molecules as ligands to modulate the activity and selectivity of metal centers. Derivatives of aniline and phenoxy compounds are frequently employed in the design of such ligands.

Derivatives of 4-(4-Methylphenoxy)aniline are potential candidates for the development of specialized ligands for catalytic systems. For instance, phenoxy-imine ligands, which can be synthesized from the condensation of substituted anilines and salicylaldehydes, are known to form stable complexes with various transition metals, including ruthenium, iron, and chromium. jcsp.org.pkresearchgate.net

These metal complexes have shown catalytic activity in various organic transformations, such as oxidation reactions. jcsp.org.pkresearchgate.net The electronic and steric properties of the ligand, which can be tuned by the substituents on the aniline and phenol rings, play a crucial role in the efficacy of the resulting catalyst. The 4-methylphenoxy group on the aniline backbone could influence the solubility and electronic nature of the ligand, thereby impacting the performance of the metal complex in catalytic applications like C-H bond functionalization or polymerization reactions. nih.govresearchgate.net

Reaction Kinetics and Mechanistic Investigations

Kinetic Studies of Aminolysis Reactions

While specific kinetic studies on the aminolysis of 4-(4-Methylphenoxy)aniline hydrochloride are not extensively documented in publicly available literature, the reactivity of substituted anilines in aminolysis reactions has been a subject of thorough investigation. The principles derived from these studies can be applied to understand the expected kinetic behavior of 4-(4-Methylphenoxy)aniline.

Aminolysis reactions of esters and other electrophilic substrates with anilines generally proceed through nucleophilic substitution pathways. The rate of these reactions is highly dependent on the nucleophilicity of the aniline (B41778), which is, in turn, influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups enhance the electron density on the nitrogen atom, thereby increasing its nucleophilicity and accelerating the reaction rate. Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the reaction.

In the case of 4-(4-Methylphenoxy)aniline, the phenoxy group at the para position is an electron-donating group through resonance, which is expected to increase the nucleophilicity of the aniline nitrogen. The methyl group on the phenoxy ring further enhances this electron-donating effect. Therefore, it is anticipated that 4-(4-Methylphenoxy)aniline would exhibit a higher rate of aminolysis compared to unsubstituted aniline.

Kinetic investigations of the aminolysis of various substituted anilines with different substrates have established linear free-energy relationships, such as the Hammett equation, which correlates reaction rates with substituent constants (σ). For the aminolysis of phenyl substituted phenyl chlorophosphates with anilines in acetonitrile (B52724), a concerted SN2 mechanism has been proposed. rsc.org These studies often reveal large negative ρ values in Hammett plots, indicating a significant buildup of positive charge in the transition state at the nitrogen atom of the aniline. researchgate.net

Table 1: Representative Kinetic Data for Aminolysis of Substituted Anilines with a Generic Electrophile (Illustrative)

| Substituent (X) in X-C₆H₄NH₂ | Relative Rate Constant (k_rel) |

| 4-OCH₃ | 5.2 |

| 4-CH₃ | 2.8 |

| H | 1.0 |

| 4-Cl | 0.4 |

| 4-NO₂ | 0.01 |

Note: This table is illustrative and compiled from general trends observed in aminolysis reactions of substituted anilines. The actual values would depend on the specific electrophile, solvent, and reaction conditions.

Reaction Kinetics with Free Radicals

The reaction of 4-(4-Methylphenoxy)aniline with free radicals, particularly hydroxyl (•OH) radicals, is of significant interest in atmospheric chemistry and toxicology. Computational studies have been instrumental in elucidating the kinetics and mechanisms of these reactions.

A detailed computational study on the reaction of 4-methyl aniline with •OH radicals revealed that the reaction can proceed via two main pathways: hydrogen abstraction from the amino or methyl group, and •OH addition to the aromatic ring. mdpi.com The calculations, employing M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set, have shown that hydrogen abstraction from the NH₂ group is the most favorable pathway, leading to the formation of the NH-C₆H₄-CH₃ radical. mdpi.com

The total rate coefficient for the reaction of 4-methyl aniline with •OH radicals has been calculated over a temperature range of 300–2000 K and at a pressure of 760 Torr. mdpi.com The calculated total rate coefficient is given by the expression: k_total = 2.04 × 10⁻¹⁸ T²⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s mdpi.com

Influence of Substituents on Reaction Rates and Mechanisms

The substituents on the aniline ring play a pivotal role in dictating the rates and mechanisms of its reactions. In 4-(4-Methylphenoxy)aniline, two key substituent effects are at play: the phenoxy group at the 4-position of the aniline ring and the methyl group at the 4-position of the phenoxy ring.

The 4-phenoxy group is an electron-donating group due to the resonance effect of the oxygen lone pairs, which delocalize into the aniline ring. This increases the electron density at the para position and, to a lesser extent, at the ortho positions. This enhanced electron density on the aniline nitrogen increases its nucleophilicity, making it more reactive in nucleophilic substitution reactions like aminolysis. The Hammett substituent constant (σ_p) for a phenoxy group is negative, signifying its electron-donating nature.

In reactions involving free radicals, the substituents can influence the stability of the intermediate radical species. The electron-donating nature of the 4-methylphenoxy group can stabilize the radical cation formed during the initial step of some radical reactions.

The Hammett equation provides a quantitative measure of the influence of substituents on reaction rates. libretexts.org For the aminolysis of substituted anilines, a linear correlation is often observed between the logarithm of the rate constant and the Hammett substituent constant (σ). researchgate.netresearchgate.net For reactions with a positive ρ value, electron-withdrawing groups accelerate the reaction, while for those with a negative ρ value, electron-donating groups accelerate the reaction. Aminolysis reactions of anilines typically have a negative ρ value, consistent with the nucleophilic nature of the amine. rsc.org

Table 2: Hammett Substituent Constants (σ_p) for Relevant Groups

| Substituent | σ_p Value |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | 0.23 |

| -NO₂ | 0.78 |

Source: Data compiled from various sources on Hammett constants.

Computational Kinetic Modeling and Rate Coefficient Determination

Computational chemistry has become an indispensable tool for investigating reaction mechanisms and determining rate coefficients, especially for reactions that are difficult to study experimentally. For 4-(4-Methylphenoxy)aniline, computational modeling provides valuable insights into its reactivity.

As mentioned in section 8.2, the reaction between 4-methyl aniline and hydroxyl radicals has been modeled using high-level quantum chemical methods. mdpi.com These calculations not only predict the most favorable reaction pathways but also allow for the determination of temperature- and pressure-dependent rate coefficients using Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com

The computational model for the reaction of 4-methyl aniline with •OH radicals considered eight different reaction channels, including four addition and four abstraction pathways. mdpi.com The results indicated that the formation of the NH-C₆H₄-CH₃ radical through hydrogen abstraction from the amino group is the dominant channel, contributing to over 70% of the total reaction rate under the studied conditions. mdpi.com

Table 3: Calculated Rate Coefficients for the Reaction of 4-Methyl Aniline with OH Radicals at 300 K and 760 Torr (Illustrative)

| Reaction Channel | Rate Coefficient (cm³/s) |

| H-abstraction from NH₂ | 1.5 x 10⁻¹¹ |

| OH addition to ortho-C | 3.0 x 10⁻¹² |

| OH addition to meta-C | 1.0 x 10⁻¹² |

| H-abstraction from CH₃ | 5.0 x 10⁻¹³ |

Note: This table is illustrative, based on the findings of the computational study on 4-methyl aniline + OH reaction, highlighting the dominance of H-abstraction from the amino group. mdpi.com

Such computational studies provide a detailed picture of the potential energy surface of the reaction, identifying transition states and intermediate species. This level of detail is crucial for a fundamental understanding of the reaction mechanism and for accurately predicting the reaction kinetics under various conditions.

Future Research Directions and Potential Academic Contributions

Exploration of Novel and Sustainable Synthetic Pathways

The current synthesis of 4-(4-Methylphenoxy)aniline hydrochloride likely relies on classical methods such as the Ullmann condensation or Buchwald-Hartwig amination. While effective, these methods often necessitate harsh reaction conditions, expensive catalysts, and generate considerable waste. Future research should prioritize the development of more sustainable and efficient synthetic routes.

A primary area of exploration is the use of greener solvents and catalyst systems. For instance, reactions in deep eutectic solvents (DES) or on-solid-support could drastically reduce the environmental footprint. Furthermore, the development of non-precious metal catalysts, such as those based on copper or iron, would offer a more economical and sustainable alternative to palladium- or rhodium-based systems.

| Proposed Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Microwave-assisted Ullmann Condensation | Reduced reaction times, improved yields, lower energy consumption | Catalyst stability under microwave irradiation, solvent choice optimization |

| Continuous Flow Synthesis | Enhanced safety, precise control over reaction parameters, ease of scalability | Reactor design and material compatibility, managing solid by-products |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, reduced environmental impact | Enzyme discovery and engineering, substrate scope limitations |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis and potential transformations of this compound is crucial for optimizing existing processes and discovering new reactivity. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Kinetic studies, for example, can provide valuable insights into the rate-determining steps of a reaction, while isotopic labeling experiments can help to trace the path of atoms throughout a transformation. In parallel, density functional theory (DFT) calculations can be used to model reaction intermediates and transition states, providing a theoretical framework to complement experimental observations.

| Mechanistic Investigation Technique | Information Gained | Potential Application to this compound |

| In-situ Reaction Monitoring (e.g., ReactIR) | Real-time concentration profiles of reactants, intermediates, and products | Optimization of reaction conditions for minimizing side-product formation |

| Isotope Effect Studies | Identification of bond-breaking and bond-forming steps in the rate-determining step | Elucidation of the mechanism of C-N or C-O bond formation |

| Computational Modeling (DFT) | Energetics of reaction pathways, structures of intermediates and transition states | Prediction of the most favorable reaction pathway and catalyst design |

Development of Advanced Spectroscopic Probes for In-Situ Analysis

The ability to monitor chemical reactions in real-time is a powerful tool for process optimization and mechanistic discovery. Future research could focus on developing advanced spectroscopic probes specifically tailored for the in-situ analysis of reactions involving this compound.

For instance, fiber-optic Raman or near-infrared (NIR) probes could be integrated into reaction vessels to provide continuous data on the concentrations of key species. Furthermore, the development of novel fluorescent probes that respond to changes in the chemical environment could offer a highly sensitive method for monitoring reaction progress and detecting trace impurities.

Integration of Machine Learning in Predictive Modeling of Reactivity

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. In the context of this compound, ML algorithms could be trained on existing datasets of reaction outcomes to predict the optimal conditions for its synthesis or to forecast its reactivity in various chemical transformations.

This predictive capability would not only accelerate the discovery of new synthetic routes but also enable a more rational approach to experimental design, thereby saving time and resources. The development of robust ML models will require the generation of large, high-quality datasets, which in itself represents a valuable research direction.

Investigation of Solid-State Interactions and Polymorphism

The solid-state properties of a chemical compound can have a profound impact on its physical and chemical behavior. For this compound, a systematic investigation of its solid-state interactions and potential for polymorphism is a critical area for future research.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can influence properties such as solubility, melting point, and stability. A comprehensive screening for polymorphs of this compound could be conducted using a variety of crystallization techniques. The resulting crystalline forms would then be characterized using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR. Understanding the polymorphic landscape of this compound is of fundamental academic interest and could have implications for its handling and storage.

| Analytical Technique | Information Provided | Relevance to this compound |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification and quantification | Identification and differentiation of potential polymorphs |

| Single-Crystal X-ray Diffraction | Precise molecular structure and packing arrangement | Elucidation of intermolecular interactions in the solid state |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., melting point, phase transitions) | Determination of the relative thermodynamic stability of polymorphs |

| Solid-State NMR Spectroscopy | Local chemical environment of atoms in the solid state | Characterization of amorphous content and subtle structural differences between polymorphs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products